N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

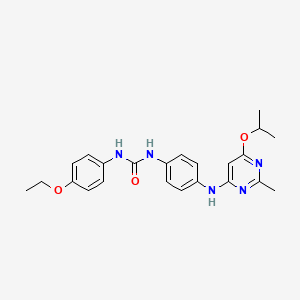

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.

Applications De Recherche Scientifique

Synthetic Applications in Chemistry

Rhodium-catalyzed Oxidative Cycloaddition :The oxidative cycloaddition of benzamides and alkynes, utilizing Rh(III) catalysts in the presence of Cu(II) oxidants, demonstrates a methodology that could be applicable to the synthesis of N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide. This process, involving N-H metalation followed by ortho C-H activation and alkyne insertion, results in the formation of isoquinolones, highlighting the compound's potential role in synthesizing novel heterocyclic scaffolds (Hyster & Rovis, 2010).

Metalation and Coupling Reactions :Another application is seen in the ortho-metalation of benzamides with magnesiate bases, allowing for cyclization to form isoquinolones in one-pot operations. The versatility in electrophilic trapping post-cyclization introduces further complexity, suggesting that this compound could be a precursor in synthesizing complex organic frameworks (Antczak & Ready, 2012).

Medicinal Chemistry Applications

Isoquinolone Synthesis :In medicinal chemistry, the synthesis of isoquinolones from substituted benzamides and alkynes, using bis(trifluoracetoxy)iodobenzene (PIFA) and trifluoroacetic acid (TFA), showcases a metal-free oxidative cycloaddition reaction. This method yields a variety of isoquinolones under mild conditions, which could imply the potential of this compound in drug discovery and development (Chen et al., 2014).

Cobalt-Catalyzed Oxidative Cyclization :The cobalt-catalyzed oxidative cyclization of substituted benzamides with maleimides provides isoindolone spirosuccinimides, showing compatibility with various substitutions. This method's ability to tolerate heteroaryl carboxamides leading to intriguing scaffolds suggests potential applications in synthesizing complex molecules for therapeutic purposes (Manoharan & Jeganmohan, 2017).

Material Science Applications

Synthesis of Soluble Polymides :In the realm of material science, the synthesis of soluble polymides from aromatic tetracarboxylic dianhydrides, including the preparation of 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene, hints at potential applications in developing new materials. The high thermal stability and solubility in various organic solvents of these polymides suggest that related benzamide compounds could be utilized in creating new polymers with desirable physical properties (Imai et al., 1984).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide involves the reaction of 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid with cyclopropylamine, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid", "cyclopropylamine", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid is dissolved in a suitable solvent and reacted with cyclopropylamine at a temperature of 80-100°C for 12-24 hours.", "Step 2: The resulting product is then cooled and filtered to obtain the intermediate product, N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzoic acid.", "Step 3: To this intermediate product, benzoyl chloride is added dropwise at a temperature of 0-5°C and the reaction mixture is stirred for 2-3 hours.", "Step 4: The reaction mixture is then poured into ice-cold water and the resulting solid is filtered and washed with water to obtain the final product, N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide." ] } | |

Numéro CAS |

1298053-51-6 |

Formule moléculaire |

C20H21ClN4O4S |

Poids moléculaire |

448.92 |

Nom IUPAC |

3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24) |

Clé InChI |

SEZODVHWPCJUNX-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-7-{[butyl(methyl)amino]methyl}-2-(3,4-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2553122.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553130.png)

![N-(3,4-difluorophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2553131.png)

![5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2553134.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2553137.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2553141.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2553142.png)